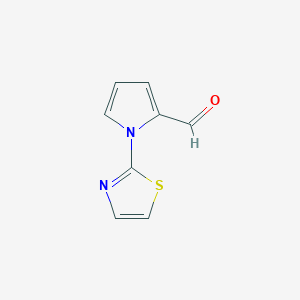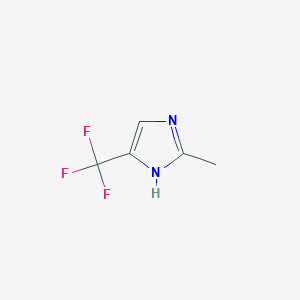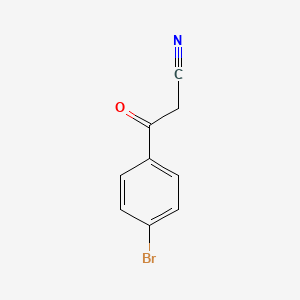
3-(4-Bromphenyl)-3-oxopropannitril
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4-Bromophenyl)-3-oxopropanenitrile often involves multistep reactions, including oxidative cyclizations and organocatalyzed reactions. For instance, manganese(III) acetate has been used for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes to yield dihydrofuran-carbonitriles containing heterocycles in good yields (Yılmaz, Uzunalioğlu, & Pekel, 2005). Similarly, a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, facilitated by urea as an organocatalyst, has been reported for synthesizing bromophenyl-containing compounds (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to 3-(4-Bromophenyl)-3-oxopropanenitrile has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal detailed geometry, including bond lengths, angles, and crystal packing, contributing to a deeper understanding of the physical properties and reactivity of such compounds (Kumar et al., 2016).
Chemical Reactions and Properties
Compounds with the 3-(4-Bromophenyl)-3-oxopropanenitrile moiety undergo a range of chemical reactions, including cyclizations and annulations, to form complex heterocyclic structures. For example, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides by manganese(III) acetate results in 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the compound's ability to participate in regio- and stereoselective syntheses (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Physical Properties Analysis
The physical properties of 3-(4-Bromophenyl)-3-oxopropanenitrile derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray crystallography provides insights into the crystalline structure and packing, which influence the compound's physical state and stability (Kumar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Die Verbindung wurde bei der Synthese einer neuen Verbindung verwendet, die vielversprechend für verschiedene biomedizinische Anwendungen ist . Insbesondere wurde sie für die Regulierung von Entzündungskrankheiten vorgeschlagen .
Organische Synthese
3-(4-Bromphenyl)-3-oxopropannitril wird in der organischen Synthese verwendet, insbesondere bei der elektrochemisch induzierten Mehrkomponenten-Transformation von 3-Methylbenzaldehyd .
Docking-Studien
Die Verbindung wurde in Docking-Studien verwendet, die eine in der Molekülmodellierung eingesetzte Methode zur Vorhersage der Orientierung eines Moleküls zu einem zweiten beim Bindungsvorgang ist .
Arzneimittelforschung
Die Verbindung wird bei der Identifizierung und Anwendung von „privilegierten Strukturen oder Gerüsten“ in der Arzneimittelforschung verwendet . Diese privilegierten Gerüste sind aus einem starren heterocyclischen System aufgebaut, das den Orientierungstyp verschiedener funktioneller Substituenten bestimmt, um von einem Zielmolekül erkannt zu werden .
Flüssigkristall-Oligomere und -Polymere
This compound ist ein wichtiges Zwischenprodukt bei der Synthese von seitenkettenhaltigen Flüssigkristall-Oligomeren und -Polymeren . Diese neuen thermotropen Flüssigkristalle zeigen eine smektische A-Mesophase (SmA) oberhalb einer weichen Kristallphase (CrE) .
Hauptketten-Flüssigkristallpolymere (MCLCPs)
Die Verbindung wird bei der Herstellung von Hauptketten-Flüssigkristallpolymeren (MCLCPs) unter Verwendung einer Mizoroki-Heck-Polymerisation verwendet . Diese Polymere haben potenzielle Anwendungen in verschiedenen Bereichen, darunter organische Halbleiter .
Safety and Hazards
The safety data sheet for a related compound, 3-(4-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, a compound with a similar structure, 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, showed potent activity against HIV-1 . This suggests that 3-(4-Bromophenyl)-3-oxopropanenitrile might interact with its targets, leading to changes in their function.
Biochemical Pathways
For example, pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the inhibition of acetylcholinesterase (AchE) activity .
Result of Action
For instance, certain indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Biochemische Analyse
Biochemical Properties
3-(4-Bromophenyl)-3-oxopropanenitrile plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 3-(4-Bromophenyl)-3-oxopropanenitrile and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating cellular redox balance .
Cellular Effects
The effects of 3-(4-Bromophenyl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-(4-Bromophenyl)-3-oxopropanenitrile can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress-responsive signaling pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, 3-(4-Bromophenyl)-3-oxopropanenitrile has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)-3-oxopropanenitrile involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of 3-(4-Bromophenyl)-3-oxopropanenitrile to acetylcholinesterase inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission . Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in altered gene expression patterns. These changes in gene expression can subsequently affect various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-3-oxopropanenitrile can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to 3-(4-Bromophenyl)-3-oxopropanenitrile can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, 3-(4-Bromophenyl)-3-oxopropanenitrile can induce toxic effects, including oxidative damage, inflammation, and impaired organ function . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-(4-Bromophenyl)-3-oxopropanenitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 3-(4-Bromophenyl)-3-oxopropanenitrile can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 3-(4-Bromophenyl)-3-oxopropanenitrile can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-3-oxopropanenitrile plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . The localization of 3-(4-Bromophenyl)-3-oxopropanenitrile to the mitochondria is facilitated by targeting signals and post-translational modifications that direct the compound to this organelle . Additionally, the presence of 3-(4-Bromophenyl)-3-oxopropanenitrile in other subcellular compartments, such as the nucleus and endoplasmic reticulum, can influence its interactions with specific biomolecules and regulatory proteins .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWUXWZCSDJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354368 | |
| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4592-94-3 | |
| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromobenzoyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


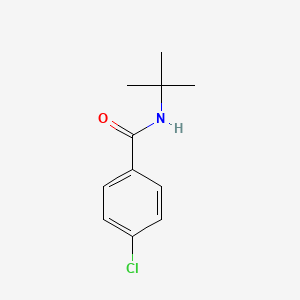
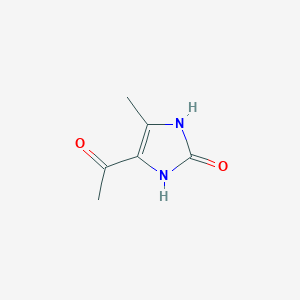

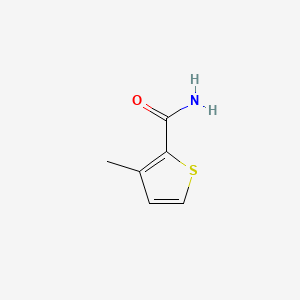



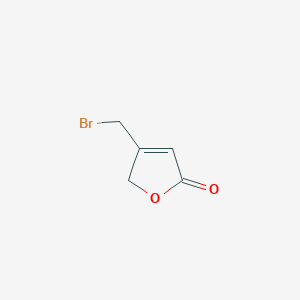
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)


